Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane
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Overview
Description
Trimethyl[(1,6,7,7-tetrachlorobicyclo[410]hept-3-en-3-yl)oxy]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a tetrachlorobicycloheptene moiety attached to a trimethylsilyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane typically involves the reaction of tetrachlorobicycloheptene derivatives with trimethylsilyl reagents. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran, while the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the bicycloheptene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A similar bicyclic compound with different substituents.
Trimethyl(7-oxabicyclo[4.1.0]hept-1-yl)silane: Another silicon-containing bicyclic compound with an oxygen atom in the ring.
Uniqueness
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane is unique due to the presence of multiple chlorine atoms in the bicycloheptene moiety, which imparts distinct reactivity and properties. This makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
114124-99-1 |
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Molecular Formula |
C10H14Cl4OSi |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
trimethyl-[(1,6,7,7-tetrachloro-3-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C10H14Cl4OSi/c1-16(2,3)15-7-4-5-8(11)9(12,6-7)10(8,13)14/h4H,5-6H2,1-3H3 |
InChI Key |
KYIVTQFBBRIHMO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC2(C(C1)(C2(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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